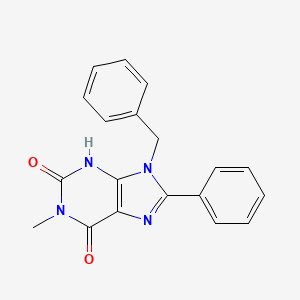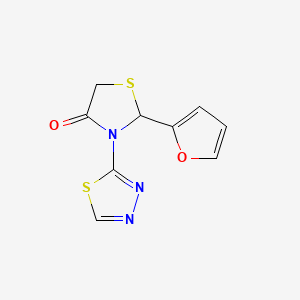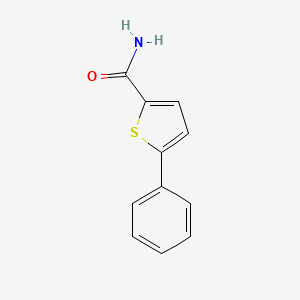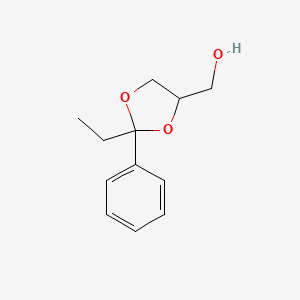![molecular formula C14H16OS B13997985 Ethanone, 1-[2-(phenylthio)-3-cyclohexen-1-yl]- CAS No. 36715-37-4](/img/structure/B13997985.png)
Ethanone, 1-[2-(phenylthio)-3-cyclohexen-1-yl]-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethanone, 1-[2-(phenylthio)-3-cyclohexen-1-yl]- is an organic compound characterized by the presence of a phenylthio group attached to a cyclohexene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethanone, 1-[2-(phenylthio)-3-cyclohexen-1-yl]- typically involves the reaction of cyclohexenone with a phenylthio compound under specific conditions. One common method includes the use of aluminum chloride (AlCl3) as a catalyst to facilitate the reaction . Another approach involves the use of dihydrogen peroxide in acetic acid to achieve the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific details of industrial production methods are often proprietary and may vary between manufacturers.
Chemical Reactions Analysis
Types of Reactions
Ethanone, 1-[2-(phenylthio)-3-cyclohexen-1-yl]- undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding alcohol or hydrocarbon derivatives.
Substitution: The phenylthio group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens or nucleophiles can be employed for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce alcohols or hydrocarbons.
Scientific Research Applications
Ethanone, 1-[2-(phenylthio)-3-cyclohexen-1-yl]- has several applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Ethanone, 1-[2-(phenylthio)-3-cyclohexen-1-yl]- involves its interaction with specific molecular targets and pathways. The phenylthio group can participate in various chemical reactions, influencing the compound’s reactivity and interactions with other molecules. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Ethanone, 1-cyclopropyl-2-(phenylthio)-: Similar in structure but with a cyclopropyl group instead of a cyclohexenyl group.
Phenyl sulfonylacetophenone: Contains a sulfonyl group instead of a thio group, leading to different reactivity and applications.
Properties
CAS No. |
36715-37-4 |
|---|---|
Molecular Formula |
C14H16OS |
Molecular Weight |
232.34 g/mol |
IUPAC Name |
1-(2-phenylsulfanylcyclohex-3-en-1-yl)ethanone |
InChI |
InChI=1S/C14H16OS/c1-11(15)13-9-5-6-10-14(13)16-12-7-3-2-4-8-12/h2-4,6-8,10,13-14H,5,9H2,1H3 |
InChI Key |
ZEOXYLXDZNKALU-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1CCC=CC1SC2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![[Bis(4-nitrophenyl)methylidene]hydrazine](/img/structure/B13997910.png)

![3-bromo-N-[5-(3-bromopropanoylamino)pentyl]propanamide](/img/structure/B13997933.png)
![2-[(3,8-Dichlorophenanthridin-6-yl)amino]ethanol](/img/structure/B13997937.png)

![2-[[2-(2,3-Dichlorophenoxy)acetyl]amino]-4-methyl-pentanoic acid](/img/structure/B13997941.png)



![4,4-Bis(4-{[(3-nitrophenyl)carbamoyl]oxy}phenyl)pentanoic acid](/img/structure/B13997962.png)
![1,4-Dioxa-8-azaspiro[4.5]decan-8-amine](/img/structure/B13997966.png)


